![molecular formula C7H6N4O3S B170135 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol CAS No. 176637-92-6](/img/structure/B170135.png)
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a pyrimidine derivative that possesses unique properties that make it a valuable tool for researchers.
Mechanism Of Action
The mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of specific enzymes and proteins. For example, it has been shown to inhibit the activity of DNA polymerase and topoisomerase II, which are essential for DNA replication and repair. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol depend on the specific application and concentration used. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol in lab experiments is its versatility. This compound can be used in a variety of applications, including enzyme assays, protein-protein interaction studies, and disease models. Additionally, it has been shown to have low toxicity in animal models, making it a safe tool for research. However, one limitation of using 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is its moderate yield and purity. This can make it challenging to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for research on 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its use as a tool for studying protein-protein interactions and enzyme activity. Additionally, future research could focus on improving the yield and purity of the compound to make it more accessible for research. Finally, more studies are needed to fully understand the mechanism of action of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol and its potential applications in various disease models.
Conclusion:
In conclusion, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol is a valuable tool for scientific research due to its unique properties and potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various disease models.
Synthesis Methods
The synthesis of 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol involves the reaction of 2,4-diamino-6-methylpyrimidine with sulfur dioxide and oxygen. This reaction is catalyzed by a copper salt and results in the formation of the desired compound. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been extensively studied for its potential applications in various domains of scientific research. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol has been used as a probe to study enzyme activity and protein-protein interactions.
properties
CAS RN |
176637-92-6 |
|---|---|
Product Name |
6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol |
Molecular Formula |
C7H6N4O3S |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
2-methylsulfonyl-7H-pyrimido[5,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H6N4O3S/c1-15(13,14)7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12) |
InChI Key |
PWJLRKPNPQTZCV-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)NC=N2 |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=O)N=CN2 |
synonyms |
6-(Methylsulfonyl)pyriMido[5,4-d]pyriMidin-4-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



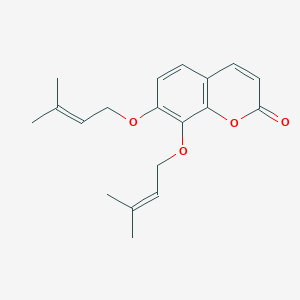
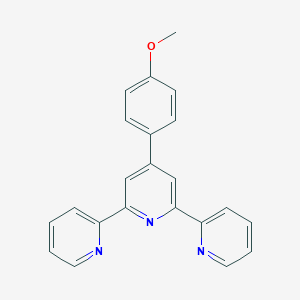

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)

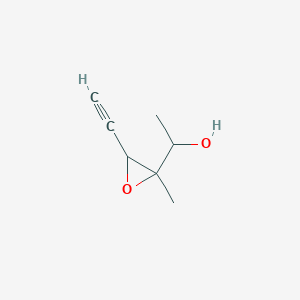
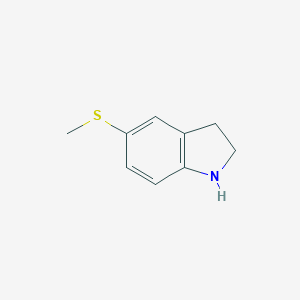
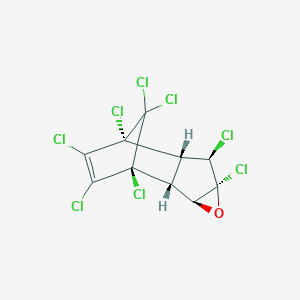
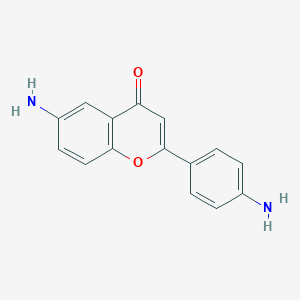
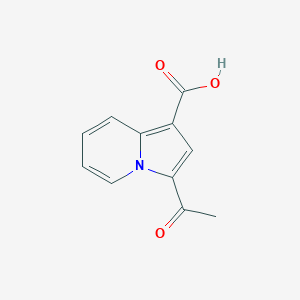
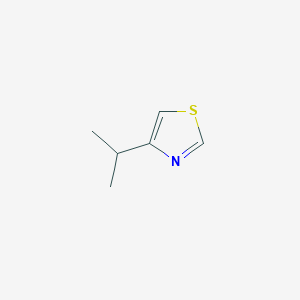
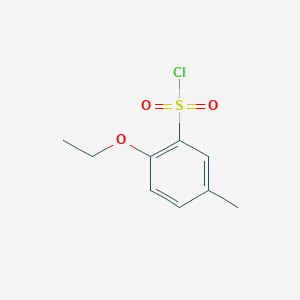
![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)